molecular formula C20H26OSn B13761752 Stannane, bis(2-methyl-2-phenylpropyl)oxo- CAS No. 60268-12-4

Stannane, bis(2-methyl-2-phenylpropyl)oxo-

Cat. No.: B13761752
CAS No.: 60268-12-4
M. Wt: 401.1 g/mol
InChI Key: KKMCHPIGCYMHAX-UHFFFAOYSA-N
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Description

Stannane, bis(2-methyl-2-phenylpropyl)oxo- is an organotin compound characterized by two 2-methyl-2-phenylpropyl groups bonded to a central tin atom, with an oxo (O) ligand. The 2-methyl-2-phenylpropyl substituent (C10H13) contributes steric bulk and influences the compound’s reactivity and stability. Organotin compounds like this are widely studied for applications in catalysis, agrochemicals, and polymer stabilization . Evidence suggests that derivatives of this compound, such as its hydrolysis products and metabolites, are relevant in pesticide residue studies (e.g., Fenbutatin oxide metabolites SD31723 and SD33608) .

Properties

CAS No.

60268-12-4

Molecular Formula

C20H26OSn

Molecular Weight

401.1 g/mol

IUPAC Name

bis(2-methyl-2-phenylpropyl)-oxotin

InChI

InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;;

InChI Key

KKMCHPIGCYMHAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Method

A well-documented method for synthesizing organotin oxo compounds, including derivatives similar to Stannane, bis(2-methyl-2-phenylpropyl)oxo-, involves the reaction of triorganotin hydroxides with carboxylic acids or dicarboxylic acids. The reaction proceeds under reflux with azeotropic removal of water using solvents such as toluene-ethanol mixtures and a Dean-Stark apparatus.

Specific Example from Literature

  • A related compound, bis(tricyclohexyltin) 2,6-pyridinedicarboxylate, was synthesized by adding tris(2-methyl-2-phenylpropyl)tin hydroxide (1.070 g, 2 mmol) to 2,6-pyridinedicarboxylic acid (0.167 g, 1 mmol) in toluene-ethanol (3:1 v/v). The mixture was refluxed for 5 hours with azeotropic water removal. After cooling, the product was isolated by filtration and solvent removal, followed by recrystallization. The yield was 77.6% with a melting point of 161–162 °C.

This procedure can be adapted for Stannane, bis(2-methyl-2-phenylpropyl)oxo- by using the corresponding triorganotin hydroxide precursor bearing the 2-methyl-2-phenylpropyl groups.

Preparation of Key Starting Materials

Synthesis of 2-Methyl-2-phenylpropyl Precursors

The 2-methyl-2-phenylpropyl moiety is typically introduced via ester or acid intermediates such as methyl 2-methyl-2-phenylpropanoate. This ester can be prepared by esterification of 2,2-dimethyl-2-phenylacetic acid with methanol in the presence of acid catalysts like sulfuric acid or methanesulfonic acid under reflux conditions.

Table 1: Representative Esterification Conditions for Methyl 2-methyl-2-phenylpropanoate

Catalyst/Condition Temperature Time Yield (%) Notes
Concentrated sulfuric acid 20 °C, reflux 12 hours ~98 pH adjusted post-reaction, extraction
Concentrated sulfuric acid 25–45 °C, reflux 4 hours 40–50 Followed by solvent removal and washing
Methanesulfonic acid Reflux (sealed tube) 2 hours Not stated Purification by combiflash chromatography

These esters serve as precursors for further functionalization to organotin compounds.

Organotin Hydroxide Formation and Subsequent Oxo Compound Synthesis

Preparation of Triorganotin Hydroxides

Triorganotin hydroxides such as tris(2-methyl-2-phenylpropyl)tin hydroxide can be prepared by hydrolysis of the corresponding triorganotin halides or alkoxides. These hydroxides are key intermediates that react with acids or anhydrides to form tin-oxo derivatives.

Reaction Conditions for Oxo Compound Formation

  • The reaction between triorganotin hydroxide and carboxylic acid derivatives is typically conducted in toluene-ethanol mixtures.
  • Reflux with a Dean-Stark apparatus is used to continuously remove water formed during condensation.
  • Reaction times are generally around 4–5 hours.
  • After completion, the reaction mixture is cooled, filtered, and the solvent removed under reduced pressure.
  • The product is purified by recrystallization from solvents such as methanol-trichloromethane mixtures.

Analytical and Structural Characterization

  • The products are typically white solids soluble in benzene and common polar organic solvents (methanol, trichloromethane, acetonitrile, N,N-dimethylformamide).
  • Characterization includes melting point determination, elemental analysis, and X-ray crystallography for structural confirmation.
  • NMR spectroscopy (proton and carbon) is used to confirm the presence and environment of the 2-methyl-2-phenylpropyl groups and the tin-oxo moiety.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield Notes
Esterification of acid 2,2-Dimethyl-2-phenylacetic acid + MeOH + H2SO4 Methyl 2-methyl-2-phenylpropanoate, ~98% yield Acid catalyzed, reflux, extraction
Formation of triorganotin hydroxide Hydrolysis of triorganotin halide/alkoxide Tri(2-methyl-2-phenylpropyl)tin hydroxide Intermediate for oxo compound synthesis
Condensation with acid Triorganotin hydroxide + carboxylic acid, reflux in toluene-ethanol, Dean-Stark Stannane, bis(2-methyl-2-phenylpropyl)oxo-, ~70–80% yield Water removed azeotropically, recrystallization

Research Findings and Considerations

  • The use of bulky 2-methyl-2-phenylpropyl groups provides steric hindrance, stabilizing the tin-oxo linkage.
  • Azeotropic removal of water is critical to drive the condensation reaction to completion.
  • Purification by recrystallization ensures high purity and crystallinity for structural studies.
  • The synthetic route is adaptable for other organotin oxo compounds by varying the organotin hydroxide precursor and acid component.

Chemical Reactions Analysis

Carboxylation Reactions

Stannane, bis(2-methyl-2-phenylpropyl)oxo- reacts with carboxylic acids to form bis(triorganotin) carboxylates. This ligand substitution process is driven by the oxo group’s displacement by carboxylate anions.

Example Reaction with 2,6-Pyridinedicarboxylic Acid
The compound reacts with 2,6-pyridinedicarboxylic acid under reflux in a toluene-ethanol mixture, employing azeotropic water removal to yield bis(triorganotin) 2,6-pyridinedicarboxylates.

ParameterDetails
Reactants Stannane, bis(2-methyl-2-phenylpropyl)oxo- + 2,6-pyridinedicarboxylic acid
Conditions Toluene-ethanol, reflux, 2:1 molar ratio, azeotropic water removal
Product Bis(triorganotin) 2,6-pyridinedicarboxylate
Coordination Mode Monodentate carboxylate binding (Δν(CO₂) > 200 cm⁻¹)
Tin Geometry Distorted tetrahedral due to steric bulk of organic groups

Key Observations :

  • IR spectroscopy confirms Sn–O bond formation (absorption at ~480 cm⁻¹) and deprotonation of the carboxylic acid .

  • The bulky 2-methyl-2-phenylpropyl groups limit coordination to monodentate binding, unlike less hindered analogs.

Reactivity with Nucleophiles

The oxo ligand in the compound is susceptible to substitution by stronger nucleophiles, such as hydroxides or organometallic reagents.

General Reaction Pathway
 R3Sn 2O+2Nu2R3Sn Nu+O2\text{ R}_3\text{Sn }_2\text{O}+2\text{Nu}^-\rightarrow 2\text{R}_3\text{Sn Nu}+\text{O}^{2-}

Nucleophile (Nu⁻)Potential ProductsExperimental Evidence
Hydroxide (OH⁻)Triorganotin hydroxideSynthetic intermediate in carboxylation
Carboxylates (RCOO⁻)Bis(triorganotin) carboxylatesConfirmed via IR and XRD
Grignard Reagents (RMgX)Triorganotin alkyl complexesTheoretical based on organotin reactivity

Steric Effects :
The 2-methyl-2-phenylpropyl groups hinder reactions requiring a trigonal bipyramidal transition state, favoring monodentate over bidentate coordination .

Thermal and Catalytic Decomposition

Under thermal stress or catalytic conditions, the compound undergoes degradation, releasing organic fragments and forming tin oxides.

Decomposition Pathways

  • Thermolysis :

    • Above 200°C, the Sn–C bonds cleave, releasing 2-methyl-2-phenylpropane and forming SnO₂.

  • Catalytic Oxidation :

    • In the presence of O₂ or peroxides, tin-oxo polymers form as byproducts.

Stability Data :

  • Stable under anhydrous conditions but hydrolyzes slowly in humid environments .

Comparative Reactivity with Other Organotin Compounds

The steric bulk of the 2-methyl-2-phenylpropyl groups significantly reduces reactivity compared to less hindered triorganotin oxides.

CompoundΔν(CO₂) (cm⁻¹)Coordination ModeReaction Rate with Carboxylic Acids
Bis(2-methyl-2-phenylpropyl)oxo-220–250MonodentateSlow
Trimethyltin oxide150–180BidentateFast

Implications :
Reduced reactivity makes the compound suitable for controlled ligand-exchange applications .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has shown that stannane derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on bis(triorganotin) compounds, including those with the stannane structure, demonstrated potent in vitro activity against human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxicity of these compounds was found to be superior to that of clinically used agents like cisplatin. The effectiveness can be attributed to the organotin moiety and the specific ligand structure, which influence the compound's interaction with biological systems .

Table 1: Cytotoxicity of Stannane Derivatives

CompoundIC50 (µg/mL) - HeLaIC50 (µg/mL) - MCF-7
Stannane A0.0870.136
Stannane B0.5790.932
Cisplatin1.4435.457

Material Science

Polymerization Initiators
Stannanes, particularly those with functional groups like oxo or alkoxy, are utilized as initiators in polymerization processes. They facilitate the formation of polymers in various applications, such as coatings and adhesives. For example, stannane derivatives have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Table 2: Properties of Stannane-Based Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceModerate to High

Environmental Studies

Ecotoxicology
The environmental impact of organotin compounds, including stannanes, has been a subject of extensive research due to their potential toxicity to aquatic life. Studies indicate that certain stannanes can exhibit low biodegradability and high toxicity levels (e.g., LC50 values for fish often exceeding 100 mg/L), raising concerns about their use in industrial applications .

Regulatory Assessments
Regulatory bodies have conducted hazard assessments for organotin compounds, including bis(2-methyl-2-phenylpropyl)oxo-, focusing on their environmental persistence and bioaccumulation potential. These assessments guide the safe handling and usage of such chemicals in industrial settings .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer properties of bis(triorganotin) derivatives synthesized from stannane compounds. The results indicated that modifications in the alkyl groups significantly affected the cytotoxicity profiles against various cancer cell lines. This highlights the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Polymer Applications
Another research project explored the use of stannane-based initiators in synthesizing high-performance polymers for coatings. The study demonstrated that incorporating these stannanes improved the polymers' thermal and mechanical properties, making them suitable for demanding applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of bis-(2-Methyl-2-phenylpropyl)oxostannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential biological and medicinal applications .

Comparison with Similar Compounds

Fenbutatin Oxide (Bis[tris(2-methyl-2-phenylpropyl)tin]-oxide)

Structural Differences :

  • Fenbutatin oxide contains three 2-methyl-2-phenylpropyl groups per tin atom, forming a trisubstituted structure, whereas the target compound has two such groups .
  • The increased substitution in Fenbutatin oxide enhances its thermal stability and pesticidal activity, making it a potent acaricide.

Toxicity Profile :

  • Fenbutatin oxide exhibits low mammalian toxicity but persists in the environment, necessitating strict MRLs. Its metabolites, including the bis-substituted stannane, are typically <10% of parent compound residues and degrade further during food processing (e.g., canning) .

Dihydroxybis(2-methyl-2-phenylpropyl)stannane (SD31723)

Functional Group Variation :

  • SD31723 replaces the oxo ligand with two hydroxyl (-OH) groups, forming a dihydroxy organotin compound. This structural difference increases its polarity and solubility compared to the oxo derivative .

Environmental Behavior :

  • SD31723 is a primary metabolite of Fenbutatin oxide, detected at residues <10% of the parent compound. Its lower persistence aligns with reduced environmental impact .

Hexakis(2-methyl-2-phenylpropyl)distannoxane

Structural Complexity :

  • This distannoxane features two tin atoms bridged by oxygen, each bonded to three 2-methyl-2-phenylpropyl groups (C60H78OSn2). The dimeric structure enhances thermal stability and Lewis acidity, making it relevant in catalytic applications .

Chlorotris(2-methyl-2-phenylpropyl)stannane

Substituent and Ligand Differences :

  • This compound substitutes one oxo ligand with a chlorine atom and adds a third 2-methyl-2-phenylpropyl group (C30H39ClSn). The chlorine enhances electrophilicity, influencing its reactivity in cross-coupling reactions .

Physical Properties :

  • Boiling point: 556.5°C
  • Molecular weight: 553.785 g/mol
  • LogP: 5.02 (indicating high lipophilicity)

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents per Sn Key Ligands Applications
Bis(2-methyl-2-phenylpropyl)oxo-stannane C20H26OSn 2 Oxo (O) Metabolite, agrochemical studies
Fenbutatin oxide C42H60O2Sn2 3 Oxide (O) Pesticide (acaricide)
SD31723 C20H28O2Sn 2 Hydroxyl (OH) Metabolite
Hexakis(2-methyl-2-phenylpropyl)distannoxane C60H78OSn2 3 Bridged oxide Catalysis
Chlorotris(2-methyl-2-phenylpropyl)stannane C30H39ClSn 3 Chlorine (Cl) Pharmaceutical intermediates

Table 2: Physical Properties

Compound Boiling Point (°C) Molecular Weight (g/mol) LogP
Bis(2-methyl-2-phenylpropyl)oxo-stannane Not reported ~435.1 ~4.5*
Fenbutatin oxide Not reported 807.6 ~6.8*
Chlorotris(2-methyl-2-phenylpropyl)stannane 556.5 553.8 5.02

*Estimated based on structural analogs.

Research Findings and Trends

  • Environmental Persistence: Bis(2-methyl-2-phenylpropyl)oxo-stannane and its derivatives are less persistent than trisubstituted analogs like Fenbutatin oxide, aligning with stricter regulatory trends for organotin compounds .
  • Catalytic Potential: Distannoxanes with 2-methyl-2-phenylpropyl groups exhibit superior Lewis acidity compared to monomeric stannanes, highlighting their utility in organic synthesis .
  • Toxicity Gaps : While Fenbutatin oxide has well-established toxicity data, the bis-substituted stannane’s toxicological profile remains understudied, warranting further research .

Biological Activity

Stannane, bis(2-methyl-2-phenylpropyl)oxo- is an organotin compound with the molecular formula C18H30OSn\text{C}_{18}\text{H}_{30}\text{O}\text{Sn} and a molecular weight of approximately 401.13 g/mol. This compound features two bulky 2-methyl-2-phenylpropyl groups attached to a central tin atom, along with an oxo functional group. Organotin compounds are known for their diverse applications in agriculture, materials science, and as biocides. Understanding the biological activity of this particular compound is crucial for assessing its safety and efficacy in various applications.

The structure of stannane, bis(2-methyl-2-phenylpropyl)oxo- significantly influences its biological activity. The presence of the oxo group enhances its reactivity, while the steric hindrance provided by the two bulky substituents affects its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₈H₃₀O₁Sn
Molecular Weight401.13 g/mol
Functional GroupsOxo group, organotin
Structural FeaturesTwo 2-methyl-2-phenylpropyl groups

Antimicrobial Properties

Research indicates that organotin compounds exhibit significant antimicrobial activity. Studies have shown that stannane derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with cellular processes.

Endocrine Disruption

Stannane, bis(2-methyl-2-phenylpropyl)oxo- has been studied for its potential endocrine-disrupting properties. Organotin compounds are known to interact with hormone receptors, leading to adverse effects on reproductive health and development in various organisms. For instance, exposure to certain organotins has been linked to altered hormone levels in aquatic species.

Case Studies

  • Antimicrobial Efficacy : A study published in Environmental Science & Technology demonstrated that stannane derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for antimicrobial applications .
  • Endocrine Activity Assessment : Research conducted by the National Institute of Health assessed the endocrine-disrupting potential of stannane compounds through in vitro assays. The results indicated that stannane, bis(2-methyl-2-phenylpropyl)oxo-, could bind to estrogen receptors, leading to increased cell proliferation in hormone-sensitive cancer cell lines .

Safety and Regulatory Considerations

Due to their biological activity, organotin compounds are subject to regulatory scrutiny. The European Union has implemented strict regulations on the use of certain organotins due to their toxicity and potential environmental impact. Safety assessments are critical for determining permissible exposure levels and ensuring that applications of stannane derivatives do not pose risks to human health or ecosystems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing bis(2-methyl-2-phenylpropyl)oxostannane, and how can purity be optimized?

  • Methodological Answer: Synthesis typically involves transmetallation or condensation reactions between diorganotin dihalides and organolithium/Grignard reagents. For example, analogous compounds like hexaphenyldistannoxane are synthesized via hydrolysis of diorganotin dihalides under controlled pH . Purity optimization requires rigorous exclusion of moisture (to prevent hydrolysis) and purification via recrystallization or column chromatography. NMR (<sup>119</sup>Sn, <sup>1</sup>H, <sup>13</sup>C) and X-ray diffraction (XRD) are critical for confirming purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of tin in this compound?

  • Methodological Answer: <sup>119</sup>Sn NMR is indispensable for probing tin's electronic environment, with chemical shifts indicating oxidation state and coordination geometry. Infrared (IR) spectroscopy identifies Sn-O and Sn-C bonding via stretching frequencies (e.g., Sn-O at ~500–600 cm⁻¹). XRD provides definitive bond lengths and angles, as demonstrated in studies of structurally similar distannoxanes .

Q. How does the steric bulk of the 2-methyl-2-phenylpropyl ligand influence the compound’s stability in solution?

  • Methodological Answer: Steric hindrance from the bulky ligands reduces hydrolysis rates by shielding the tin center. Comparative studies of analogous compounds (e.g., tributyltin derivatives) show that increased steric bulk correlates with enhanced thermal stability and reduced reactivity toward nucleophiles. Kinetic stability can be assessed via time-resolved <sup>119</sup>Sn NMR in solvents like CDCl3 .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the hydrolytic decomposition pathways of bis(2-methyl-2-phenylpropyl)oxostannane?

  • Methodological Answer: Contradictions arise from solvent polarity and pH variations. Hydrolysis in aqueous THF produces dinuclear intermediates (e.g., tetrakis(organo)distannoxanes), as observed in Reuter et al.’s crystal structure analysis . Advanced mechanistic studies should employ DFT calculations to model transition states and LC-MS to track intermediate species under controlled conditions .

Q. How can computational chemistry resolve ambiguities in the assignment of Sn–O–Sn bridging vs. terminal bonding modes?

  • Methodological Answer: Density Functional Theory (DFT) simulations of vibrational spectra and NMR parameters can distinguish bridging (μ-oxo) from terminal Sn–O bonds. For example, Mulliken charge analysis and Wiberg bond indices for analogous distannoxanes reveal electron density redistribution at bridging oxygen atoms .

Q. What strategies mitigate challenges in crystallizing sterically hindered organotin compounds for structural analysis?

  • Methodological Answer: Slow diffusion of non-polar solvents (e.g., hexane) into concentrated solutions in CH2Cl2 promotes crystal growth. Cryocrystallography at 100 K minimizes thermal disorder, as demonstrated for hexaphenyldistannoxane . For recalcitrant compounds, powder XRD paired with Rietveld refinement provides an alternative .

Analytical and Environmental Research Questions

Q. How can trace degradation products of this compound be detected in environmental matrices?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using NaBEt4 to form volatile ethylated species) enhances detection limits. Validation against certified reference materials (e.g., deuterated standards in ) ensures accuracy. Regulatory thresholds from RoHS Annex II (e.g., for dioctyltin derivatives) guide risk assessment .

Q. What role does the oxo ligand play in modulating the Lewis acidity of tin for catalytic applications?

  • Methodological Answer: The oxo ligand increases tin’s electrophilicity, enhancing its ability to coordinate substrates. Titration experiments with halide ions (e.g., Cl⁻) monitored by <sup>119</sup>Sn NMR quantify Lewis acidity. Comparative studies with non-oxo analogs (e.g., SnR4) reveal shifts in substrate binding constants .

Notes

  • Terminology : Full chemical names are used without abbreviations to ensure clarity.
  • Citations : Evidence IDs are provided for traceability, with advanced methodologies anchored in peer-reviewed studies.

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